![molecular formula C10H9N3O B2487354 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 59341-68-3](/img/structure/B2487354.png)
6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. One common approach involves the reaction of 4-cyanopyridine with an appropriate methylamine source, followed by cyclization to form the pyrimidine ring. Detailed experimental conditions and optimization strategies are documented in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Fibrosis Activity
The discovery of anti-fibrotic drugs has garnered significant attention from researchers. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic potential . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited remarkable anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Metabolic Disorders
Pyrimidine-based compounds have been linked to metabolic pathways. Our compound’s structure suggests possible interactions with enzymes involved in metabolism. Researchers could investigate its effects on glucose homeostasis, lipid metabolism, or mitochondrial function.
Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological activities and are often employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . More research would be needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways due to their diverse biological and pharmaceutical activities .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their diverse biological and pharmaceutical activities .
properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQZZRBKSOEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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